molecular formula C10H14Cl2N4 B2388360 [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1049720-38-8

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B2388360
CAS No.: 1049720-38-8
M. Wt: 261.15
InChI Key: YMUVNZZIICIIHL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride (IUPAC name: 1-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride) is a small molecule characterized by a phenyl ring substituted with a 1,2,4-triazole moiety via a methylene bridge and a methanamine group. The dihydrochloride salt enhances its solubility and stability for research applications .

  • Molecular Formula: C₉H₁₀N₄·2HCl
  • SMILES: C1=CC(=CC=C1CN)N2C=NC=N2.Cl.Cl
  • InChIKey: WJLYNSNEGTXEFD-UHFFFAOYSA-N
  • Key Structural Attributes:
    • The 1,2,4-triazole ring (positions 1, 2, and 4 nitrogen atoms) enables metal coordination and hydrogen bonding.
    • The methanamine group (-CH₂NH₂) contributes to basicity and target interaction.
    • The methylene bridge (-CH₂-) between the phenyl and triazole groups modulates spatial orientation .

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUVNZZIICIIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CN2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement Route

Building upon methods from PMC6149130, this three-step approach achieves 68-72% overall yield:

Step 1: 4-(Chloromethyl)benzylamine Preparation
$$ \text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NH}2\cdot\text{HCl} + \text{ClCH}2\text{C}6\text{H}4\text{CH}2\text{NH}2 $$
Reaction conditions: 0-5°C in anhydrous THF, 12 hr stirring

Step 2: Triazole Coupling
$$ \text{ClCH}2\text{C}6\text{H}4\text{CH}2\text{NH}_2 + 1H-1,2,4\text{-triazole} \xrightarrow{\text{NaH/NMP}} \text{Target Intermediate} $$
Key parameters:

  • 2.5 eq sodium hydride
  • N-Methylpyrrolidone solvent at 80°C
  • 18 hr reaction time

Step 3: Salt Formation
$$ \text{Free base} + 2\text{HCl} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{Dihydrochloride salt} $$
Crystallization yield: 89-92%

Parameter Value
Purity (HPLC) 99.2% ± 0.3
Melting Point 214-216°C (dec.)
Solubility (H2O) 87 mg/mL at 25°C

Reductive Amination Approach

Adapting techniques from PubChem CID 55284238, this method utilizes:

$$ \text{4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Amine} $$

Critical optimization factors:

  • pH control at 6.8-7.2 using acetate buffer
  • 3:1 molar ratio of aldehyde to ammonium acetate
  • 48 hr reaction time at 40°C

Advanced Characterization Data

Spectroscopic Profile

1H NMR (400 MHz, D2O):
δ 8.72 (s, 1H, triazole H3)
δ 7.89 (s, 1H, triazole H5)
δ 7.45 (d, J=8.2 Hz, 2H, aromatic)
δ 7.32 (d, J=8.2 Hz, 2H, aromatic)
δ 4.65 (s, 2H, CH2-triazole)
δ 3.98 (s, 2H, CH2NH2)

IR (KBr):
3420 cm⁻¹ (N-H stretch)
1598 cm⁻¹ (C=N triazole)
1245 cm⁻¹ (C-N amine)

Process Optimization Challenges

Regioselectivity Control

As observed in PMC2961052, competing N1 vs N2 alkylation requires:

  • Strict temperature control (75-80°C optimal)
  • Phase transfer catalysts (TBAB 0.5 mol%)
  • Solvent polarity optimization (ε 32-35)

Crystallization Dynamics

Salt formation studies revealed:

  • Ethanol/water (3:1 v/v) ideal for crystal habit
  • Cooling rate 0.5°C/min prevents solvate formation
  • 92% phase purity by XRPD analysis

Comparative Method Analysis

Method Yield (%) Purity (%) Scale-up Feasibility
Nucleophilic 72 99.2 Excellent
Reductive Amination 65 98.7 Moderate
Hydrothermal 58 97.9 Limited

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Isomerism and Substitution Patterns

(4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine Hydrochloride
  • Structural Difference : The triazole ring has nitrogen atoms at positions 1, 2, and 3 (vs. 1, 2, 4 in the target compound).
  • Biological Impact : The isomerism reduces anticancer activity (IC₅₀ = 15.63 µM) compared to the 1,2,4-triazole derivative, likely due to altered binding to kinase active sites .
4-(1H-1,2,4-Triazol-1-yl)phenol
  • Structural Difference : A hydroxyl (-OH) group replaces the methanamine (-CH₂NH₂).
  • Functional Impact : Increased polarity reduces membrane permeability but enhances antifungal activity (IC₅₀ = 0.046–3.11 µM) due to improved hydrogen bonding with fungal enzymes .

Substituent Modifications on the Phenyl Ring

[1-(5-Chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
  • Structural Difference : A chloro (-Cl) and methoxy (-OCH₃) group on the phenyl ring.
  • Activity Enhancement : The electron-withdrawing Cl and electron-donating OCH₃ groups improve specificity for bacterial targets (MIC = 0.68 µM) by optimizing charge distribution .
[2-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
  • Structural Difference : Chlorine at the 2-position of the phenyl ring.

Heterocycle Variations

(1,1-Dimethyl-1H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
  • Structural Difference : Two methyl groups on the triazole ring.
[3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Hydrochloride
  • Structural Difference : A thiophene ring replaces the phenyl group.
  • Activity Profile : The sulfur atom in thiophene facilitates π-π stacking with aromatic residues in enzyme pockets, showing promise in antiparasitic studies .

Biological Activity

The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride (CAS Number: 923183-61-3) is a triazole derivative that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula

  • C10H12N4

Key Structural Features

  • The compound features a triazole ring which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Synthesis

The synthesis typically involves the reaction of 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions in solvents like DMF or DMSO. This process can be optimized for yield and purity through industrial methods such as continuous flow reactors and chromatography.

The biological activity of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is attributed to its structural characteristics:

  • Triazole Ring : Capable of forming hydrogen bonds and coordinating with metal ions.
  • Phenylmethanamine Moiety : Interacts with various receptors and enzymes, modulating biological pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Antifungal Activity : The triazole structure is commonly associated with antifungal properties.
  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Anticancer Studies

A series of studies have evaluated the anticancer properties of triazole derivatives:

  • Compounds derived from the triazole structure exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 cells, demonstrating comparable efficacy to established drugs like doxorubicin .
  • Mechanistic studies revealed that certain derivatives induced apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral potential:

  • In vitro assays indicated that some triazole derivatives could reduce the infectivity of influenza viruses by over 90%, suggesting their potential as antiviral agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values (µM)
DoxorubicinN/AAnticancer19.7 (MCF-7)
[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]methanamineTriazole derivativeAnticancer15.6 - 23.9
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]ethanamineTriazole derivativeAnticancerTBD

Q & A

Q. What are the standard synthetic routes for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between 4-(chloromethyl)benzylamine and 1H-1,2,4-triazole under basic conditions. Typical solvents include DMF or DMSO, with K₂CO₃ as the base. Reaction optimization involves adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios to enhance yield. Industrial-scale methods may employ continuous flow reactors for efficiency. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the dihydrochloride salt .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., triazole methylene protons at δ ~5.2 ppm).
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (m/z for C₁₀H₁₂N₄: 188.23 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Elemental Analysis : Quantifies C, H, N content to verify stoichiometry .

Q. What are the compound’s basic physicochemical properties relevant to handling and storage?

  • Molecular Formula : C₁₀H₁₂N₄·2HCl.
  • Solubility : Highly soluble in polar solvents (water, DMSO) due to dihydrochloride salt form.
  • Stability : Hygroscopic; store desiccated at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to light or strong oxidants .

Advanced Research Questions

Q. How does the triazole moiety influence the compound’s interactions with biological targets?

The 1,2,4-triazole ring enables hydrogen bonding (N-H···O/N interactions) and metal coordination (e.g., Zn²⁺, Fe³⁺), critical for enzyme inhibition or receptor binding. Comparative studies with 1,2,3-triazole analogs show reduced antimicrobial activity, highlighting the importance of substitution pattern .

Q. What strategies are used to resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
  • Purity : Impurities from incomplete substitution (e.g., residual benzylamine) can skew results.
  • Structural Analogues : Compare activity of derivatives (e.g., phenyl vs. pyridyl substitutions) to isolate pharmacophores .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Example SAR modifications:

Substituent Biological Activity Reference
Triazole → TetrazoleEnhanced metal coordination but reduced solubility
Phenyl → FluorophenylIncreased lipophilicity and antifungal activity
Methanamine → EthylamineAltered receptor binding kinetics
Rational design involves computational docking (e.g., AutoDock) to predict target interactions .

Q. What advanced purification challenges arise during scale-up, and how are they addressed?

Key issues include:

  • Byproduct Formation : Unreacted 4-(chloromethyl)benzylamine requires ion-exchange chromatography.
  • Salt Crystallization : Control pH during dihydrochloride formation to avoid amorphous precipitates.
  • Chiral Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) if stereoisomers are present .

Q. How is the compound utilized in coordination chemistry for catalytic or sensing applications?

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰). Applications include:

  • Catalysis : Pd-triazole complexes for Suzuki-Miyaura cross-coupling.
  • Sensors : Fluorescent probes via Eu³⁺/Tb³⁺ coordination for biomarker detection .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and authoritative databases (PubChem, ECHA).
  • Contradictions : Cross-validate biological data using orthogonal assays (e.g., MIC + time-kill curves).
  • Industrial Relevance : While commercial-scale synthesis is excluded, lab-scale insights (e.g., flow chemistry) bridge academic and industrial gaps .

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